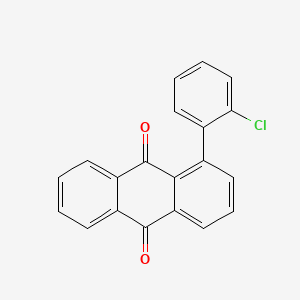
Anthraquinone, 1-(o-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of anthraquinone, which is a well-known chemical scaffold used in various applications, including dyes, pigments, and pharmaceuticals . The presence of the o-chlorophenyl group in the structure of anthraquinone imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthraquinone, 1-(o-chlorophenyl)-, typically involves the Friedel-Crafts acylation of anthraquinone with o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Anthraquinone+o-Chlorobenzoyl chlorideAlCl3Anthraquinone, 1-(o-chlorophenyl)-+HCl
Industrial Production Methods
Industrial production of anthraquinone, 1-(o-chlorophenyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality anthraquinone derivatives .
化学反応の分析
Types of Reactions
Anthraquinone, 1-(o-chlorophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the o-chlorophenyl group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted anthraquinone derivatives with various functional groups.
科学的研究の応用
Anthraquinone, 1-(o-chlorophenyl)-, has diverse applications in scientific research:
作用機序
The mechanism of action of anthraquinone, 1-(o-chlorophenyl)-, involves its interaction with cellular proteins and nucleic acids. The compound can inhibit the activity of key enzymes and proteins involved in cellular processes, leading to the disruption of cell function and induction of apoptosis . The molecular targets include kinases, topoisomerases, and other essential cellular proteins .
類似化合物との比較
Similar Compounds
- 1-(2-Chlorophenyl)anthracene-9,10-dione
- 1-(2-Chlorophenyl)-9,10-anthraquinone
Uniqueness
Anthraquinone, 1-(o-chlorophenyl)-, is unique due to the presence of the o-chlorophenyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
20600-79-7 |
|---|---|
分子式 |
C20H11ClO2 |
分子量 |
318.8 g/mol |
IUPAC名 |
1-(2-chlorophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H |
InChIキー |
RLPGJRMLADCSDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















